molecular formula C₁₀H₁₃D₃ClN₃O₅ B1151771 Benserazide-d3 Hydrochloride

Benserazide-d3 Hydrochloride

Cat. No.: B1151771
M. Wt: 296.72
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benserazide-d3 (hydrochloride) is a deuterium-labeled derivative of benserazide hydrochloride. Benserazide hydrochloride is commonly used in the treatment of Parkinson’s disease and is an inhibitor of peripheral aromatic L-amino acid decarboxylase. The deuterium labeling in Benserazide-d3 (hydrochloride) makes it useful as an internal standard in various analytical applications, particularly in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benserazide hydrochloride involves the reaction of serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in the presence of hydrogen and a catalyst. The reaction solvent can be water, ethanol, isopropanol, or glycol dimethyl ether . This one-step method is efficient and improves the yield and color of the product.

Industrial Production Methods: In industrial settings, the synthesis of benserazide hydrochloride typically follows the same reaction pathway but is scaled up to accommodate larger production volumes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benserazide-d3 (hydrochloride) undergoes various chemical reactions, including hydrolysis and decarboxylation. It is hydrolyzed to trihydroxybenzylhydrazine in the intestinal mucosa and the liver .

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs in the presence of water and enzymes in the body.

    Decarboxylation: This reaction is catalyzed by aromatic L-amino acid decarboxylase.

Major Products Formed: The primary product formed from the hydrolysis of benserazide is trihydroxybenzylhydrazine, which is a potent inhibitor of aromatic L-amino acid decarboxylase .

Scientific Research Applications

Benserazide-d3 (hydrochloride) has several scientific research applications:

Mechanism of Action

Benserazide-d3 (hydrochloride) exerts its effects by inhibiting the enzyme aromatic L-amino acid decarboxylase. This inhibition prevents the conversion of levodopa to dopamine in peripheral tissues, allowing more levodopa to reach the brain where it can be converted to dopamine. This mechanism helps to minimize the peripheral side effects of levodopa therapy .

Comparison with Similar Compounds

Uniqueness: Benserazide-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. This labeling provides more accurate and reliable quantification in mass spectrometry compared to non-labeled compounds .

Properties

Molecular Formula

C₁₀H₁₃D₃ClN₃O₅

Molecular Weight

296.72

Synonyms

DL-Serine 2-[(2,3,4-Trihydroxyphenyl)methyl]hydrazide-d3 Hydrochloride;  DL-Serine N2-(2,3,4-trihydroxybenzyl)hydrazide-d3 Hydrochloride;  N-(DL-Seryl)-N’-(2,3,4-trihydroxybenzyl)hydrazine-d3 Hydrochloride;  Ro-4-4602-d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.